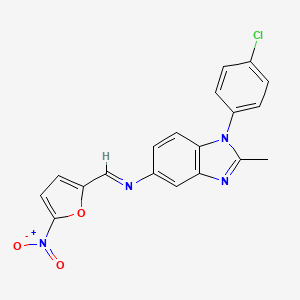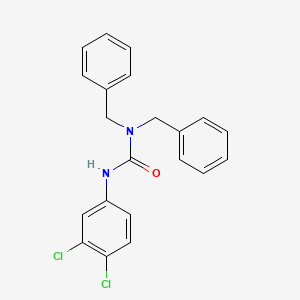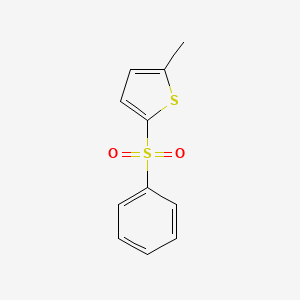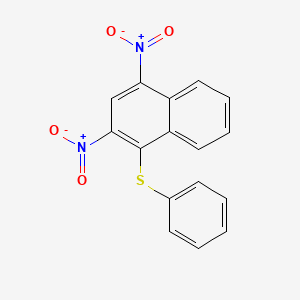
2,4-Dinitro-1-phenylsulfanylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-1-phenylsulfanylnaphthalene is an organic compound characterized by the presence of nitro groups and a phenylsulfanyl group attached to a naphthalene ring
Vorbereitungsmethoden
The synthesis of 2,4-Dinitro-1-phenylsulfanylnaphthalene typically involves nitration reactions. One common method is the nitration of phenylsulfanylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the naphthalene ring. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,4-Dinitro-1-phenylsulfanylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-1-phenylsulfanylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-1-phenylsulfanylnaphthalene involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The phenylsulfanyl group may also interact with specific proteins or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitro-1-phenylsulfanylnaphthalene can be compared with other nitro-substituted aromatic compounds, such as 2,4-Dinitrophenol and 2,4-Dinitrotoluene. While these compounds share similar nitro group functionalities, this compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical studies.
2,4-Dinitrotoluene: Used primarily in the production of explosives and polyurethane foams
Eigenschaften
CAS-Nummer |
14723-61-6 |
|---|---|
Molekularformel |
C16H10N2O4S |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2,4-dinitro-1-phenylsulfanylnaphthalene |
InChI |
InChI=1S/C16H10N2O4S/c19-17(20)14-10-15(18(21)22)16(13-9-5-4-8-12(13)14)23-11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
PWDBUOFAVPIYFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)
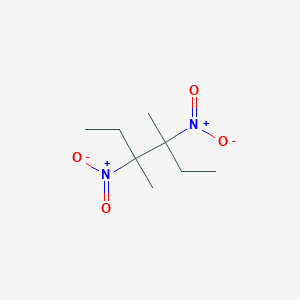


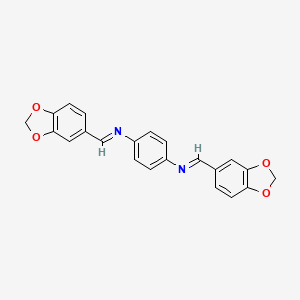
![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
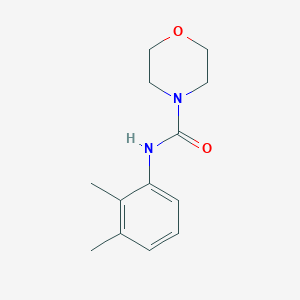
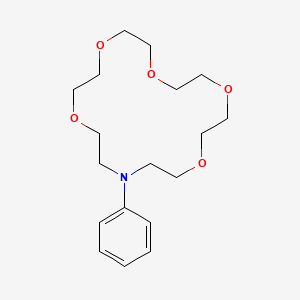
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
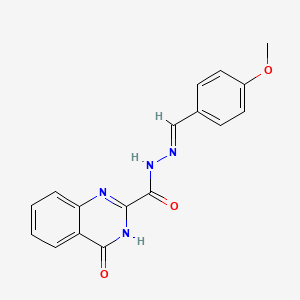
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
